molecular formula C16H20N2 B13187362 N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine

Katalognummer: B13187362
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: YMDSREVBWCEZBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine is a chemical compound with the molecular formula C16H20N2 It is often used in various scientific research applications due to its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine typically involves the reaction of 2-methylquinoline with cyclopentanamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce a variety of substituted cyclopentanamine compounds.

Wissenschaftliche Forschungsanwendungen

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Wirkmechanismus

The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine can be compared with other similar compounds, such as:

    N-[(2-methylquinolin-4-yl)methyl]cyclohexanamine: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-[(2-methylquinolin-4-yl)methyl]cyclobutanamine: This compound features a cyclobutane ring, offering different chemical properties and reactivity.

The uniqueness of this compound lies in its specific ring structure and the presence of the quinoline moiety, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H20N2

Molekulargewicht

240.34 g/mol

IUPAC-Name

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine

InChI

InChI=1S/C16H20N2/c1-12-10-13(11-17-14-6-2-3-7-14)15-8-4-5-9-16(15)18-12/h4-5,8-10,14,17H,2-3,6-7,11H2,1H3

InChI-Schlüssel

YMDSREVBWCEZBG-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.